molecular formula C8H5F2NO3 B13583098 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one

1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one

Cat. No.: B13583098
M. Wt: 201.13 g/mol
InChI Key: NBHPJQXVGNYMKU-UHFFFAOYSA-N
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Description

1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one typically involves the nitration of a difluorobenzene derivative followed by an acylation reaction. One common method includes the nitration of 4,5-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 4,5-difluoro-2-nitrobenzene is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

  • Reduction of the nitro group yields 1-(4,5-Difluoro-2-aminophenyl)ethan-1-one.
  • Substitution reactions can produce various derivatives depending on the nucleophile used.
  • Oxidation of the ethanone group results in 1-(4,5-Difluoro-2-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    1-(4-Fluoro-2-nitrophenyl)ethan-1-one: Similar structure but with only one fluorine atom.

    2,2-Difluoro-1-(4-nitrophenyl)ethan-1-one: Similar structure with a different substitution pattern on the phenyl ring.

    1-(2,4-Difluorophenyl)ethan-1-one: Lacks the nitro group but has two fluorine atoms in different positions.

Uniqueness: 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

1-(4,5-difluoro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3

InChI Key

NBHPJQXVGNYMKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F

Origin of Product

United States

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